molecular formula C17H14ClN3OS B11494462 N-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide

N-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide

Cat. No.: B11494462
M. Wt: 343.8 g/mol
InChI Key: CYKQDVWZNIULBK-UHFFFAOYSA-N
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Description

N-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide typically involves the reaction of 4-chloroaniline with 2-bromo-4-chlorophenylthiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Solvent recovery and recycling, as well as waste management, would also be critical considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with a carbonyl group, while reduction might yield a compound with an alcohol group.

Scientific Research Applications

N-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity . In cancer cells, it may interfere with cell division and induce apoptosis, leading to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide lies in its specific substitution pattern, which may confer distinct biological activities compared to its analogs. The presence of the chlorine atom may influence its binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C17H14ClN3OS

Molecular Weight

343.8 g/mol

IUPAC Name

N-[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenyl]acetamide

InChI

InChI=1S/C17H14ClN3OS/c1-11(22)19-14-6-8-15(9-7-14)20-17-21-16(10-23-17)12-2-4-13(18)5-3-12/h2-10H,1H3,(H,19,22)(H,20,21)

InChI Key

CYKQDVWZNIULBK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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